![molecular formula C22H23N3O3 B3441432 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine
Overview
Description
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine, also known as PD0332991, is a small-molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer therapy due to its ability to target the cell cycle and inhibit tumor growth. In
Mechanism of Action
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine binds to the ATP-binding pocket of CDK4 and CDK6, preventing their activation and subsequent phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1 phase of the cell cycle. When Rb is phosphorylated, it releases the transcription factor E2F, which promotes cell cycle progression. By inhibiting CDK4 and CDK6, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine prevents Rb phosphorylation and blocks cell cycle progression.
Biochemical and Physiological Effects
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been shown to induce cell cycle arrest in G1 phase in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells. In animal studies, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has demonstrated antitumor activity and prolonged survival in mouse models of breast cancer and glioblastoma.
Advantages and Limitations for Lab Experiments
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine is a potent and selective inhibitor of CDK4 and CDK6, making it a valuable tool for studying the cell cycle and cancer biology. However, it has some limitations for lab experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes and reach intracellular targets. It also has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.
Future Directions
For research on 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine include identifying biomarkers, exploring combination therapies, and investigating its potential use in other diseases.
Scientific Research Applications
4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit CDK4 and CDK6, which are important regulators of the cell cycle. By inhibiting these kinases, 4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine can prevent cancer cells from dividing and proliferating. It has been tested in a variety of cancer cell lines and has shown promising results in vitro and in vivo.
properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-26-20-9-8-17(14-21(20)27-2)19-15-18(16-6-4-3-5-7-16)23-22(24-19)25-10-12-28-13-11-25/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWCUXXCYMLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)

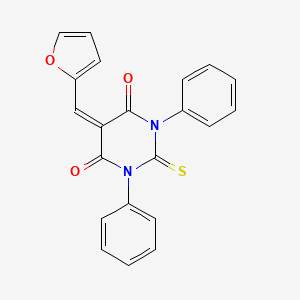
![N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B3441388.png)
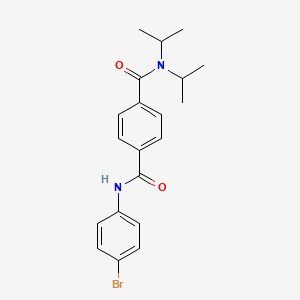
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3441394.png)
![methyl 2-nitro-4-{[(2,4,5-trichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3441398.png)
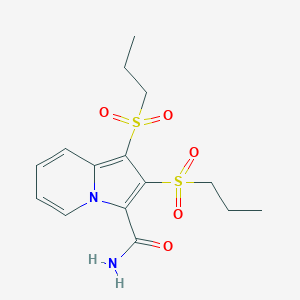
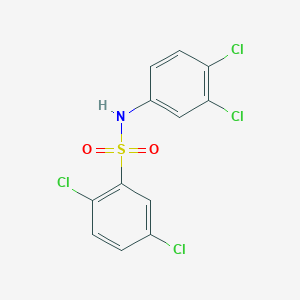
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)
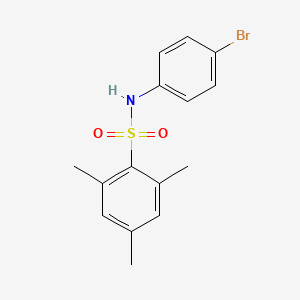
![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)